1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C15H11ClN4O3S and its molecular weight is 362.79. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antibacterial Applications
Compounds related to 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate have been synthesized and evaluated for their antimicrobial properties. Novel derivatives incorporating benzothiazole and azetidinone frameworks have shown moderate to good inhibition against a range of Gram-positive and Gram-negative bacteria, as well as various fungi. These findings highlight the potential of such compounds in developing new antimicrobial agents (Gilani et al., 2016; Dabholkar & Parab, 2011).
Anti-inflammatory and Analgesic Applications
Some derivatives of the compound class have been investigated for their anti-inflammatory and analgesic activities. These studies demonstrate the potential therapeutic applications of such compounds in treating inflammation and pain, indicating a promising avenue for further pharmaceutical development (El-Sawy et al., 2014).
Anticonvulsant and Antiepileptic Evaluation
Research has also focused on the anticonvulsant and antiepileptic potentials of benzothiazole derivatives. Certain compounds within this class have shown promising activities in in vivo screening, suggesting their utility in developing treatments for epilepsy and related neurological disorders (Gilani et al., 2019).
Anticancer Activity
The exploration into the anticancer activity of similar compounds has yielded positive results against various cancer cell lines. This line of research demonstrates the compound's potential as a basis for new anticancer agents, providing a foundation for future studies aimed at understanding and harnessing their therapeutic potential (Abdel-Motaal et al., 2020).
Theoretical and Experimental Investigations
Theoretical calculations alongside experimental verifications have been conducted to explore the antibacterial potential of monocyclic β-lactams, including those containing azetidinone units. These studies are crucial for the rational design of new antibacterial compounds, leveraging structural insights to enhance activity and efficacy (Parvez et al., 2010).
properties
IUPAC Name |
[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 6-oxo-1H-pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3S/c16-9-2-1-3-11-13(9)17-15(24-11)20-6-8(7-20)23-14(22)10-4-5-12(21)19-18-10/h1-5,8H,6-7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFDFBUHHCNCFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)OC(=O)C4=NNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate |
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